molecular formula C27H30O16 B134624 Quercetin 3-O-robinobioside CAS No. 52525-35-6

Quercetin 3-O-robinobioside

Cat. No.: B134624
CAS No.: 52525-35-6
M. Wt: 610.5 g/mol
InChI Key: IKGXIBQEEMLURG-IEBISRBZSA-N
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Description

Quercetin 3-O-robinobioside (C₂₇H₃₀O₁₆; molecular weight: 610.52 g/mol) is a flavonoid glycoside composed of quercetin (a flavonol aglycone) linked to a disaccharide robinobiose (rhamnose-(1→6)-galactose) at the 3-hydroxy position . It is recognized for its antioxidant, anti-inflammatory, and anticancer properties . Structurally, the robinobioside moiety distinguishes it from other quercetin glycosides, influencing solubility and bioactivity. It has been isolated from plants such as Coccinia grandis, Crithmum maritimum, and Leonurus heterophyllus , and its presence in diverse plant families highlights its ecological and pharmacological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quercetin 3-O-robinobioside can be synthesized through the glycosylation of quercetin. The process involves the use of glycosyl donors and catalysts under specific reaction conditions. One common method is the use of enzymatic glycosylation, where enzymes like glycosyltransferases facilitate the attachment of the robinobioside moiety to quercetin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of quercetin from plant sources followed by its glycosylation. The extraction process often employs solvents such as ethanol or methanol, and the glycosylation is carried out using chemical or enzymatic methods. High-performance liquid chromatography (HPLC) is commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Quercetin 3-O-robinobioside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quercetin derivatives with additional hydroxyl or carbonyl groups .

Scientific Research Applications

Antioxidant Activity

Quercetin 3-O-robinobioside exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. For instance, a study on custard apple leaves demonstrated that this compound isolated from these leaves showed potent DPPH radical scavenging activity, indicating its potential as a natural antioxidant in dietary supplements .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. In vitro studies indicated that this compound can suppress the activation of NF-κB signaling pathways, which are often implicated in chronic inflammatory conditions .

Immunomodulatory Properties

This compound has demonstrated immunomodulatory effects, enhancing immune responses in certain contexts. Research involving the compound's effects on T-lymphocytes suggests that it may promote the differentiation and proliferation of CD4+ T-cells, which are critical for adaptive immunity . This property could be beneficial in developing treatments for autoimmune diseases or enhancing vaccine efficacy.

Antiviral Activity

Recent studies have explored the antiviral potential of quercetin and its derivatives against SARS-CoV-2, the virus responsible for COVID-19. This compound was found to interact with multiple viral proteins and host cell targets, potentially inhibiting viral replication and entry into cells . The compound's ability to modulate inflammatory responses may also contribute to mitigating severe COVID-19 symptoms.

Study on Diabetic Kidney Disease

A multicenter randomized clinical trial involving Abelmoschus manihot, which contains this compound among other flavonoids, showed significant improvements in proteinuria levels among diabetic kidney disease patients compared to conventional treatments. The study highlighted the potential of this compound in managing diabetic complications through its multifaceted therapeutic actions .

Neuroprotective Effects

Research has indicated that quercetin derivatives can enhance neuronal survival under oxidative stress conditions. In a study focusing on PC-12 cells exposed to amyloid beta-induced toxicity, compounds like this compound were shown to improve cell viability significantly, suggesting potential applications in neurodegenerative disease management .

Comparative Data Table

Application Mechanism Evidence Source
Antioxidant ActivityFree radical scavenging
Anti-inflammatory EffectsInhibition of NF-κB signaling
Immunomodulatory PropertiesEnhancement of CD4+ T-cell responses
Antiviral ActivityInhibition of SARS-CoV-2 replication
Neuroprotective EffectsProtection against oxidative stress

Mechanism of Action

Quercetin 3-O-robinobioside is similar to other quercetin glycosides such as quercetin 3-O-glucoside and quercetin 3-O-rutinoside. it is unique in its specific glycosylation pattern, which affects its solubility, stability, and biological activity .

Comparison with Similar Compounds

Structural Comparison

Quercetin 3-O-robinobioside shares a quercetin backbone with other glycosylated derivatives but differs in the sugar moiety. Key structural distinctions include:

Compound Sugar Moiety Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Rhamnose-(1→6)-galactose C₂₇H₃₀O₁₆ 610.52 Robinobiose linkage enhances hydrophilicity
Rutin (Quercetin 3-O-rutinoside) Rhamnose-(1→6)-glucose C₂₇H₃₀O₁₆ 610.52 Rutinose sugar; common in jujube and buckwheat
Quercetin 3-O-glucoside Glucose C₂₁H₂₀O₁₁ 448.38 Monosaccharide; widespread in halophytes
Kaempferol 3-O-robinobioside Rhamnose-(1→6)-galactose C₂₇H₃₀O₁₅ 594.52 Kaempferol aglycone; antiviral activity
Isorhamnetin 3-O-robinobioside Rhamnose-(1→6)-galactose C₂₈H₃₂O₁₆ 624.55 Methylated quercetin derivative; soybean resistance marker

Distribution and Sources

Compound Primary Plant Sources Ecological Significance
This compound Coccinia grandis, Crithmum maritimum First reported in Apiaceae
Rutin Ziziphus jujuba, Fagopyrum esculentum Bitter taste indicator in jujube
Kaempferol 3-O-robinobioside Ficus benjamina, Nitraria retusa Antiviral agent against influenza
Isorhamnetin 3-O-robinobioside Glycine max (soybean) Marker for pest resistance

Biological Activity

Quercetin 3-O-robinobioside, a glycosylated flavonoid, has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

This compound is a flavonoid glycoside with the molecular formula C21H20O12C_{21}H_{20}O_{12}. It consists of a quercetin aglycone linked to a robinobioside moiety. This structural modification is significant as it may influence the compound's bioavailability and biological effects.

Antioxidant Activity

Quercetin and its derivatives, including this compound, exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. For instance, studies have shown that quercetin can enhance total antioxidant capacity (TAC) in biological systems, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been demonstrated in several studies. For example, it has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its therapeutic effects in inflammatory conditions . The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.

Anticancer Properties

This compound has shown promise in cancer research. It has been found to induce apoptosis in various cancer cell lines while sparing normal cells. In one study, quercetin sensitized liver cancer cells to doxorubicin-induced cytotoxicity through a p53-dependent mechanism . Another investigation indicated that quercetin could disrupt mitochondrial integrity and increase reactive oxygen species (ROS) levels in prostate cancer cells, leading to cell death .

Case Studies

  • Liver Cancer Study : In a study involving liver cancer cells treated with doxorubicin and this compound, researchers observed enhanced apoptosis in hepatoma cells. The study highlighted that quercetin increased the efficacy of doxorubicin while protecting normal liver cells from its toxic effects .
  • Prostate Cancer Research : Quercetin demonstrated a dose-dependent reduction in cell viability in prostate cancer cells without affecting normal epithelial cells. The study suggested that quercetin's anticancer effects were mediated through oxidative stress modulation and disruption of pro-survival pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other flavonoids:

CompoundAntioxidant ActivityAnti-inflammatory EffectsAnticancer Properties
This compoundHighYesYes
QuercetinHighYesYes
RutinModerateYesModerate
IsoquercitrinModerateYesLow

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Quercetin 3-O-robinobioside from plant sources?

Isolation typically involves sequential chromatographic techniques. For example:

  • Step 1 : Crude extraction using ethanol or methanol.
  • Step 2 : Fractionation via silica gel column chromatography (e.g., HPD 100 or Sephadex LH-20) to separate polar compounds.
  • Step 3 : Final purification using preparative high-performance liquid chromatography (PHPLC) .
  • Key validation : Structural confirmation via spectroscopic methods (NMR, UV-Vis) and comparison with reference standards .

Q. How is the structural identity of this compound confirmed in novel plant extracts?

Structural elucidation requires:

  • NMR analysis : ¹H-NMR and ¹³C-NMR to identify the aglycone (quercetin) and disaccharide (robinobiose) moieties. For instance, the robinobiosyl group is distinguished by specific glycosidic linkage patterns (e.g., rhamnose-(1→6)-galactose) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 610.521 for C₂₇H₃₀O₁₆) and fragmentation patterns .

Q. What are the primary biological activities associated with this compound in preliminary studies?

  • Antioxidant activity : Evaluated via DPPH or ABTS radical scavenging assays, often showing higher efficacy than aglycone quercetin due to glycosylation enhancing solubility .
  • Antiproliferative effects : Demonstrated in leukemia K562 cell lines using MTT assays (IC₅₀ values reported in the 10–50 μM range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Comparative analysis : Cross-validate results using standardized assays (e.g., identical cell lines, solvent controls). For example, discrepancies in α-glucosidase inhibition may arise from variations in assay conditions (pH, incubation time) .
  • Metabolomics integration : Use LC-MS/MS to quantify metabolite stability and degradation products in different experimental setups .

Q. What advanced experimental models are suitable for studying the antiangiogenic potential of this compound?

  • In vitro models : Endothelial cell tube formation assays (e.g., HUVEC cells) to assess inhibition of vascularization.
  • In vivo models : Zebrafish embryo assays or chick chorioallantoic membrane (CAM) models to evaluate dose-dependent effects .
  • Mechanistic studies : RNA-seq or Western blotting to probe VEGF or MMP-9 signaling pathways .

Q. What strategies are effective for synthesizing or modifying this compound derivatives to enhance bioavailability?

  • Enzymatic glycosylation : Use glycosyltransferases to introduce alternative sugar moieties (e.g., glucose vs. rhamnose) and improve pharmacokinetic profiles.
  • Nanoencapsulation : Develop liposomal or polymeric nanoparticles to increase intestinal absorption, validated via in vitro Caco-2 cell permeability assays .

Q. How can researchers address challenges in distinguishing this compound from structurally similar flavonoids (e.g., rutin or kaempferol derivatives)?

  • Chromatographic separation : Optimize HPLC conditions (e.g., C18 columns with gradient elution of acetonitrile/water + 0.1% formic acid) to resolve retention time differences .
  • Tandem MS/MS : Monitor diagnostic ions (e.g., m/z 300 for quercetin aglycone vs. m/z 285 for kaempferol) .

Q. Methodological Considerations

Q. What quality control measures are critical for ensuring batch-to-batch consistency in this compound isolation?

  • Purity validation : Require ≥95% purity via HPLC-UV (λ = 254 nm) with certified reference standards (e.g., CAS 52525-35-6) .
  • Stability testing : Monitor degradation under varying storage conditions (e.g., −80°C vs. 4°C) using accelerated stability protocols .

Q. How can metabolomics approaches elucidate the biosynthetic pathway of this compound in plant systems?

  • Isotopic labeling : Track ¹³C-labeled precursors in plant tissue cultures to map glycosylation steps.
  • Gene silencing : Use CRISPR/Cas9 to knock down UDP-glycosyltransferases and identify enzymes responsible for robinobioside formation .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-IEBISRBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3-O-robinobioside
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